
Serdemetan
Vue d'ensemble
Description
Serdemetan, also known as JNJ-26854165, is a novel small molecule initially developed by Johnson & Johnson Pharmaceutical R&D. It is a tryptamine derivative that functions as an antagonist to the E3 ubiquitin-protein ligase Mdm2. This compound has garnered significant attention due to its ability to induce the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of Serdemetan involves several steps, starting with the preparation of the indole derivative. The key synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis reaction.
Coupling Reaction: The indole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
Serdemetan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions, particularly at the indole and pyridine rings, to form various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a tool compound to study the Mdm2-p53 interaction and its inhibition.
Biology: Serdemetan is used to investigate the role of p53 in cell cycle regulation and apoptosis.
Medicine: It has shown promise in preclinical and clinical studies as a potential anticancer agent, particularly in tumors with wild-type or mutant p53
Mécanisme D'action
Serdemetan exerts its effects by antagonizing the Mdm2 protein, which is an E3 ubiquitin-protein ligase that mediates the ubiquitination and subsequent degradation of p53. By inhibiting Mdm2, this compound stabilizes p53, leading to its accumulation and activation. This results in the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to affect the Mdm2-HIF1α axis, leading to decreased levels of glycolytic enzymes and impacting cell survival under hypoxic conditions .
Comparaison Avec Des Composés Similaires
Serdemetan is unique compared to other Mdm2 antagonists due to its specific chemical structure and mechanism of action. Similar compounds include:
Nutlin-3: Another Mdm2 antagonist that also stabilizes p53 but has a different chemical structure.
RG7112: A small molecule inhibitor of Mdm2 with a distinct mechanism of action.
MI-773: An Mdm2 inhibitor that binds to a different site on the protein compared to this compound.
This compound’s uniqueness lies in its ability to synergize with DNA-damaging agents and its impact on the Mdm2-HIF1α axis, which is not observed with all Mdm2 antagonists .
Activité Biologique
Serdemetan, also known as JNJ-26854165, is a novel small molecule developed as an antagonist to the Mdm2 protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. As a tryptamine derivative, this compound has garnered attention for its potential as an anticancer agent, particularly in the context of various malignancies including glioblastoma, mantle cell lymphoma (MCL), and multiple myeloma (MM). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical findings, and relevant case studies.
This compound primarily functions by inhibiting the E3 ubiquitin ligase Mdm2, which typically promotes the degradation of p53. By antagonizing Mdm2, this compound stabilizes p53 levels, leading to increased apoptosis and cell cycle arrest in cancer cells. However, its mechanism extends beyond p53 modulation:
- Inhibition of HIF1α : this compound has been shown to decrease HIF1α levels under hypoxic conditions, which is significant for tumor survival and angiogenesis. This results in lower expression of downstream targets such as VEGF and glycolytic enzymes .
- Cholesterol Transport Modulation : Recent studies suggest that this compound may also inhibit cholesterol transport pathways, impacting cellular metabolism and survival in MCL and MM cells .
Mechanism | Description |
---|---|
Mdm2 Inhibition | Stabilizes p53 leading to apoptosis and cell cycle arrest. |
HIF1α Regulation | Decreases levels of HIF1α and its downstream targets (e.g., VEGF). |
Cholesterol Transport | Impacts cellular metabolism in specific cancer types. |
Pharmacokinetics
A Phase I clinical trial assessed the pharmacokinetic profile of this compound in patients with refractory solid tumors. Key findings include:
- Maximum Tolerated Dose (MTD) : The MTD was established at 350 mg once daily.
- Plasma Concentrations : At steady state with a dose of 300 mg/d, the mean maximum plasma concentration () was 2,330 ng/mL with an area under the curve (AUC) of 43.0 μg.h/mL.
- Dose-Proportionality : this compound exhibited dose-proportional pharmacokinetics with rapid absorption post-administration .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
MTD | 350 mg once daily |
2,330 ng/mL | |
AUC | 43.0 μg.h/mL |
Clinical Efficacy
Clinical trials have demonstrated that this compound can induce p53 activation in both wild-type and mutant TP53 tumors. In a study involving 71 patients:
- Response Rates : One patient exhibited a partial response while 22 patients (38.6%) achieved stable disease.
- Adverse Events : The most common treatment-emergent adverse event was nausea (66.2%), with grade 3 QTc prolongation noted as a significant dose-limiting toxicity .
Case Studies
- Glioblastoma Treatment : In preclinical models, this compound effectively reduced cell viability in glioblastoma cell lines regardless of their p53 status. The compound's ability to modulate HIF1α contributed to diminished survival rates under hypoxic conditions .
- Mantle Cell Lymphoma : In studies involving MCL cells, this compound induced apoptosis through both p53-dependent and independent pathways, highlighting its versatility against various genetic backgrounds .
- Multiple Myeloma : Similar effects were observed in MM models where this compound demonstrated enhanced cytotoxicity correlated with increased p53 expression levels .
Table 3: Summary of Clinical Findings
Cancer Type | Response Rate | Key Findings |
---|---|---|
Glioblastoma | Reduced viability | Effective under hypoxia; modulates HIF1α |
Mantle Cell Lymphoma | Induces apoptosis | Functions via p53-dependent/independent pathways |
Multiple Myeloma | Increased sensitivity | Enhanced p53 expression correlates with cytotoxicity |
Propriétés
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGSUKYESLWKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236830 | |
Record name | Serdemetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881202-45-5 | |
Record name | Serdemetan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serdemetan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12027 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Serdemetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERDEMETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.